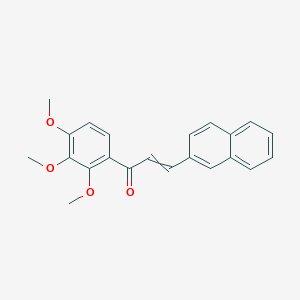
3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties. This particular compound features a naphthalene ring and a trimethoxyphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylnaphthalene and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Saturated alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Mecanismo De Acción
The biological activity of 3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymes or the modulation of signaling pathways. This compound has shown affinity for enzymes such as cyclooxygenase (COX) and has been studied for its potential to induce apoptosis in cancer cells by disrupting tubulin polymerization .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(2-Naphthyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (E)-1-(1-Hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-Naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of the naphthalene ring and the trimethoxyphenyl group provides a distinct structural framework that can interact with various biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
914383-91-8 |
|---|---|
Fórmula molecular |
C22H20O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H20O4/c1-24-20-13-11-18(21(25-2)22(20)26-3)19(23)12-9-15-8-10-16-6-4-5-7-17(16)14-15/h4-14H,1-3H3 |
Clave InChI |
RUDVXNBRAYSKEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)
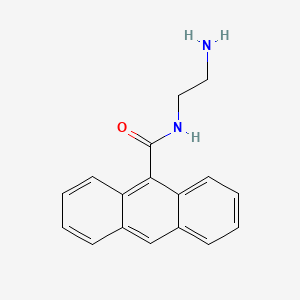
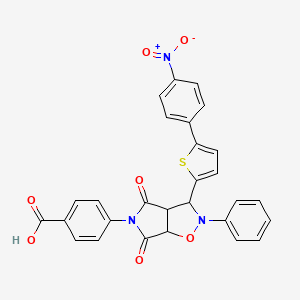
![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
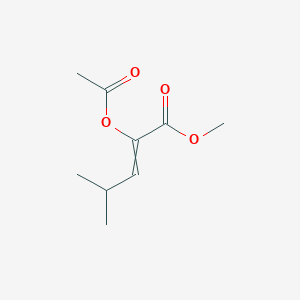
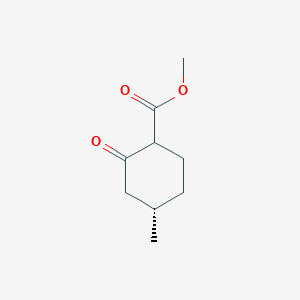
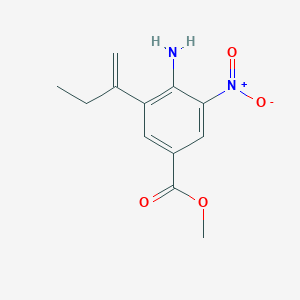
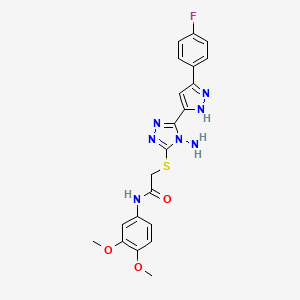
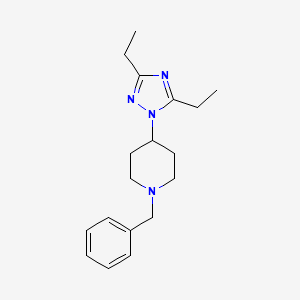
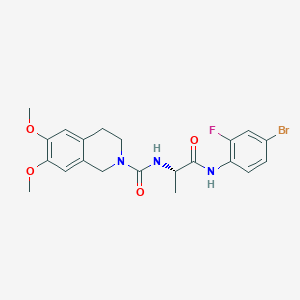
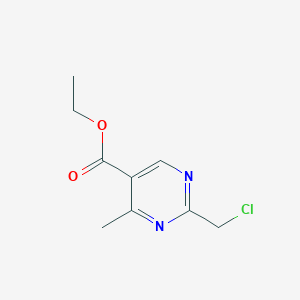
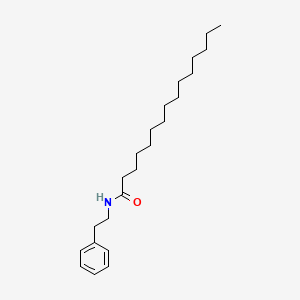
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
